N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a thiophene-2-carboxamide group and at the 5-position with a carbamoylmethylsulfanyl moiety. Its synthesis typically involves alkylation of precursor thiadiazole derivatives (e.g., via reactions with alkyl halides or thiol-containing reagents) . This compound is part of a broader class of 1,3,4-thiadiazole derivatives studied for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S3/c10-6(14)4-17-9-13-12-8(18-9)11-7(15)5-2-1-3-16-5/h1-3H,4H2,(H2,10,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVYNPMKXBGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Amino Group: The amino group is introduced by reacting the thiadiazole derivative with an appropriate amine under suitable conditions.
Attachment of the Thiophene Ring: The thiophene ring is attached to the thiadiazole core through a nucleophilic substitution reaction, typically using a thiophene carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the thiadiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiadiazole or thiophene derivatives
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiophene-2-carboxamide derivatives. For instance, a derivative demonstrated potent activity against human tumor cell lines, including drug-resistant variants. The mechanism involved triggering apoptotic pathways through mitochondrial damage and activation of caspases, indicating the sulfur atom's crucial role in its efficacy . The compound's ability to induce cell death in K562 chronic myelogenous leukemia cells at low concentrations (2.5 μM) underscores its potential as an anticancer agent.
Anti-inflammatory Properties
Another significant application of thiadiazole derivatives is their anti-inflammatory activity. A study synthesized novel derivatives using microwave-assisted green chemistry, which significantly reduced reaction times and energy consumption. These compounds were evaluated using the carrageenan-induced paw edema model in rats, showing comparable efficacy to indomethacin, a standard anti-inflammatory drug . The results suggest that these derivatives could serve as safer alternatives for treating inflammation-related diseases.
Analgesic Effects
The compound also shows promise as an analgesic agent. Research on benzo[b]thiophene-2-carboxamide analogs revealed their ability to activate mu-opioid receptors with high potency, resulting in effective pain relief with fewer side effects compared to traditional opioids like morphine . This highlights the potential of thiophene derivatives in pain management therapies.
Microwave-Assisted Synthesis
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can be efficiently achieved through microwave-assisted methods. This technique not only accelerates the reaction time but also enhances yield and reduces environmental impact by minimizing solvent use . The compounds are characterized using techniques such as FT-IR and NMR spectroscopy.
Traditional Solvothermal Methods
In contrast, traditional solvothermal methods have also been employed to synthesize thiophene derivatives. These methods involve longer reaction times but can yield high-purity compounds suitable for further biological evaluation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiadiazole ring, modifications to the carboxamide group, and alterations in the sulfanyl-linked side chains. Below is a comparative analysis of physicochemical and synthetic
Table 1: Selected 1,3,4-Thiadiazole Derivatives and Their Properties
Key Observations:
- Substituent Effects on Yield: Benzylthio (5h, 88%) and methylthio (5f, 79%) groups yield higher synthetic efficiency compared to bulkier substituents like 4-chlorobenzyl (5e, 74%) .
- Thermal Stability: Melting points correlate with molecular symmetry; methylthio derivatives (5f: 158–160°C) exhibit higher thermal stability than benzylthio analogs (5h: 133–135°C) .
- Biological Activity: The triazole-thiophene hybrid (Compound 52) shows broad-spectrum antimicrobial activity, likely due to synergistic π-π stacking and hydrogen-bonding interactions . In contrast, nitrothiophene carboxamides (e.g., Compound 8) exhibit narrow-spectrum antibacterial effects, suggesting substituent-dependent target specificity .
Functional Group Impact on Bioactivity
- Carbamoylmethylsulfanyl vs. Arylthio Groups: The carbamoylmethylsulfanyl group in the target compound may enhance solubility and binding to enzymes (e.g., via NH···O interactions), whereas arylthio groups (e.g., 4-chlorobenzyl in 5e) prioritize lipophilicity for membrane penetration .
- Thiophene vs. Benzothiazole Moieties: Thiophene-2-carboxamide derivatives (target compound, Compound 52) are associated with antimicrobial activity, while benzothiazole analogs (e.g., N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide) may exhibit cytotoxic properties due to planar aromatic systems interacting with DNA .
Mechanistic Insights from Docking Studies
Molecular docking of related compounds (e.g., 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides) suggests that the carboxamide group anchors the molecule to enzyme active sites (e.g., bacterial dihydrofolate reductase), while the sulfanylalkyl chain modulates binding pocket occupancy . Nitrothiophene derivatives (Compound 8) likely inhibit bacterial DNA gyrase via nitro group interactions with catalytic residues .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide, a compound featuring a thiadiazole moiety, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its biological activity, including anticancer, antimicrobial, and anti-tuberculosis properties.
Chemical Structure
The compound is characterized by the following structural features:
- Thiadiazole ring : Known for its pharmacological properties.
- Thiophene moiety : Enhances biological activity.
- Carbamoylmethyl sulfanyl group : Potentially increases solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Caspase Activation : Compounds in this class have been reported to increase the activity of caspases 3, 8, and 9 in prostate (PC-3) and colorectal (HT-29) cancer cell lines, indicating potential for apoptosis induction .
- IC50 Values : Some derivatives demonstrated IC50 values as low as 18.17 µg/mL against HepG2 and 22.12 µg/mL against MCF-7 cell lines .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains.
Research Insights:
- Inhibition of Xanthomonas spp. : Compounds derived from similar structures exhibited EC50 values of 15 μg/mL against Xanthomonas oryzae and 22 μg/mL against Xanthomonas axonopodis, outperforming standard treatments like thiodiazole copper .
| Compound | Target Pathogen | EC50 (μg/mL) |
|---|---|---|
| This compound | Xanthomonas oryzae | 15 |
| This compound | Xanthomonas axonopodis | 22 |
Anti-Tuberculosis Activity
The compound has also shown promise in combating tuberculosis. A related study indicated that certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis.
Detailed Findings:
- In vitro Activity : The derivative showed a minimum inhibitory concentration (MIC) of 2.06 mM against M. tuberculosis H37Rv strain .
| Compound | Target | MIC (mM) |
|---|---|---|
| This compound | M. tuberculosis H37Rv | 2.06 |
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
